molecular formula C16H18N2O2 B4386942 N-(3-isopropoxyphenyl)-N'-phenylurea

N-(3-isopropoxyphenyl)-N'-phenylurea

Cat. No.: B4386942
M. Wt: 270.33 g/mol
InChI Key: CTSKBUSQZZNONP-UHFFFAOYSA-N
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Description

N-(3-isopropoxyphenyl)-N'-phenylurea is a chemical compound belonging to the class of phenylurea derivatives. This class of compounds is recognized in agricultural and life science research for its diverse biological activities. Phenylurea compounds are extensively investigated as potential plant growth regulators (PGRs) , imitating the functions of phytohormones to potentially enhance processes like fruit growth and improve crop yield . Furthermore, structural analogues, particularly benzoylphenylureas (BPUs) , are well-known for their role as insect growth regulators (IGRs) . These compounds can interfere with chitin synthesis in insects, disrupting their development and molting processes, which makes them a subject of interest in the development of novel insecticides . The specific isopropoxy substitution on the phenyl ring of this reagent may influence its properties such as solubility and biological activity, offering a point of diversification for researchers exploring structure-activity relationships. As a building block, it can be utilized in the synthesis of more complex molecules for various agrochemical and pharmacological studies . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-phenyl-3-(3-propan-2-yloxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-12(2)20-15-10-6-9-14(11-15)18-16(19)17-13-7-4-3-5-8-13/h3-12H,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSKBUSQZZNONP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

N-(4-Isopropoxybenzyl)-N'-phenylurea
  • Structure : Differs in the substitution position (4-isopropoxy vs. 3-isopropoxy) and the presence of a benzyl group instead of a phenyl group.
  • Impact : The para-substituted isopropoxy group enhances solubility and bioactivity compared to meta-substituted analogs, likely due to steric and electronic effects .
N-(3,4-Dimethylphenyl)-N'-phenylurea
  • Structure : Features 3,4-dimethylphenyl and phenyl groups on the urea backbone.
  • Impact : Methyl groups increase hydrophobicity and steric hindrance, reducing reactivity in nucleophilic substitutions compared to the isopropoxy-substituted analog .
N-(4-Chlorobenzyl)-N'-phenylurea
  • Structure : Contains a chloro substituent on the benzyl ring.
  • Impact : The electron-withdrawing chlorine enhances herbicidal activity but reduces solubility in polar solvents compared to the isopropoxy analog .

Table 1: Substituent Effects on Key Properties

Compound Substituent(s) Solubility Bioactivity
N-(3-Isopropoxyphenyl)-N'-phenylurea 3-isopropoxyphenyl Moderate Herbicidal, moderate
N-(4-Isopropoxybenzyl)-N'-phenylurea 4-isopropoxybenzyl High Enhanced herbicidal
N-(3,4-Dimethylphenyl)-N'-phenylurea 3,4-dimethylphenyl Low Antifungal
N-(4-Chlorobenzyl)-N'-phenylurea 4-chlorobenzyl Low High herbicidal

Backbone Modifications: Urea vs. Thiourea and Carbamate

N-[(2R)-1-Hydroxy-3-methylbutan-2-yl]-N'-phenylthiourea
  • Structure : Thiourea backbone with a hydroxyalkyl group.
  • Impact : The thiourea group increases hydrogen-bonding capacity but reduces stability under oxidative conditions compared to urea analogs .
N-[(2R)-1-Hydroxy-3-methylbutan-2-yl]-N'-phenylcarbamate
  • Structure : Carbamate backbone instead of urea.
  • Impact : Carbamates exhibit faster hydrolysis rates but lower herbicidal potency than urea derivatives .

Table 2: Backbone Comparison

Compound Backbone Stability Bioactivity
This compound Urea High Moderate activity
N'-phenylthiourea analogs Thiourea Moderate Enhanced binding
N'-phenylcarbamate analogs Carbamate Low Reduced potency
Anticancer Ureas
  • N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-phenylurea (CTPPU) : Exhibits antitumor activity via Akt/GSK-3β/c-Myc pathway inhibition. The trifluoromethyl and chloro groups enhance target binding compared to isopropoxy-substituted ureas .
Antifungal Thiazole-Ureas

    Q & A

    Basic Research Questions

    Q. What are the recommended synthetic routes for N-(3-isopropoxyphenyl)-N'-phenylurea, and how can purity be validated?

    • Methodology : Utilize the Schotten-Baumann reaction, a standard method for urea derivatives, by reacting 3-isopropoxyphenyl isocyanate with aniline under basic conditions. Monitor reaction progress via thin-layer chromatography (TLC) using solvents like hexane:ethyl acetate (4:2). Validate purity via melting point analysis, nuclear magnetic resonance (NMR) for structural confirmation (e.g., ¹H-NMR for aromatic protons and urea NH signals), and mass spectrometry (MS) for molecular ion verification .

    Q. How can researchers characterize the structural and physicochemical properties of this compound?

    • Methodology :

    • Spectroscopy : Use UV-Vis to confirm π→π* transitions in aromatic systems (λmax ~250–280 nm) and IR spectroscopy for urea C=O stretching (~1640–1680 cm⁻¹) .
    • Chromatography : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) to assess purity.
    • Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and thermal stability .

    Q. Which in vitro assays are suitable for preliminary evaluation of biological activity?

    • Methodology :

    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) to determine IC50 values. Include positive controls like cisplatin .
    • Antimicrobial Activity : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, reporting minimum inhibitory concentrations (MICs) .

    Advanced Research Questions

    Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of phenylurea derivatives?

    • Methodology :

    • Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -Cl, -CF₃) or electron-donating (e.g., -OCH₃) groups at the phenyl rings. Compare IC50 values to identify pharmacophores .
    • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., Akt/GSK-3β in cancer pathways). Validate with molecular dynamics (MD) simulations .

    Q. What analytical techniques detect phenylurea derivatives in environmental matrices, and how can sensitivity be improved?

    • Methodology :

    • Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to concentrate analytes.
    • Detection : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode. Use molecularly imprinted polymers (MIPs) for selective enrichment, as demonstrated for phenylurea herbicides .

    Q. How should contradictory biological activity data across phenylurea derivatives be resolved?

    • Methodology :

    • Systematic Controls : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) and solvent controls (e.g., DMSO <0.1%).
    • Meta-Analysis : Compare results with structurally similar compounds (e.g., N-(2-chlorobenzoyl)-N'-phenylurea vs. N-(3,4-dimethylphenyl)-N'-phenylurea) to identify substituent-dependent trends .

    Q. What protocols assess the environmental persistence and degradation pathways of phenylurea compounds?

    • Methodology :

    • Hydrolysis Studies : Incubate the compound in buffers (pH 4–9) at 25–50°C. Monitor degradation via HPLC and identify metabolites (e.g., aniline derivatives) using GC-MS .
    • Soil Microcosms : Evaluate half-life (t½) under aerobic/anaerobic conditions. Use ¹⁴C-labeled analogs to track mineralization to CO₂ .

    Q. Which computational strategies predict the binding affinity of phenylurea derivatives with enzymatic targets?

    • Methodology :

    • Docking Studies : Use Glide or GOLD to screen derivatives against X-ray crystal structures (e.g., EGFR kinase). Prioritize compounds with favorable binding energies (<-8 kcal/mol).
    • Free Energy Perturbation (FEP) : Calculate relative binding free energies for lead optimization .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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